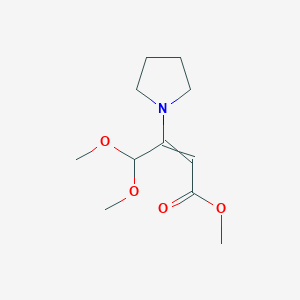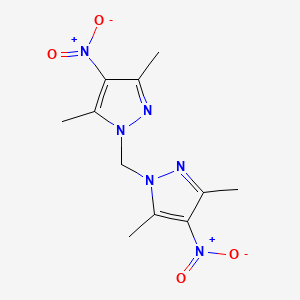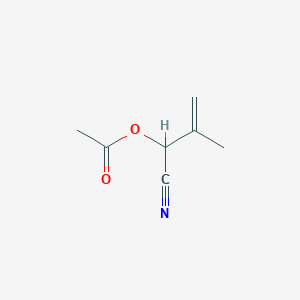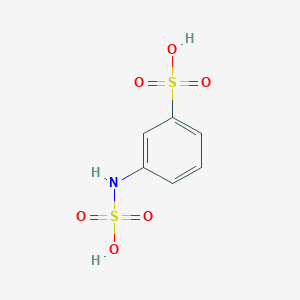![molecular formula C18H22N6 B14303812 4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide CAS No. 123885-92-7](/img/structure/B14303812.png)
4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide is a synthetic organic compound with the molecular formula C18H23ClN6. It is known for its complex structure, which includes a piperazine ring and two benzene rings, each substituted with carbamimidoyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzonitrile with piperazine to form an intermediate, which is then further reacted with carbamimidoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl groups to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Piperazine-1,4-diyl-bis-benzamidine
- Benzenecarboximidamide,4,4’-(1,4-piperazinediyl)bis
- 4-[4-(4-Amidinophenyl)piperazinyl]benzenecarboxamidine
Uniqueness
4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide is unique due to its specific substitution pattern and the presence of both piperazine and benzene rings with carbamimidoyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
123885-92-7 |
|---|---|
Fórmula molecular |
C18H22N6 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide |
InChI |
InChI=1S/C18H22N6/c19-17(20)13-1-5-15(6-2-13)23-9-11-24(12-10-23)16-7-3-14(4-8-16)18(21)22/h1-8H,9-12H2,(H3,19,20)(H3,21,22) |
Clave InChI |
GFDIGDWACCJVOI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



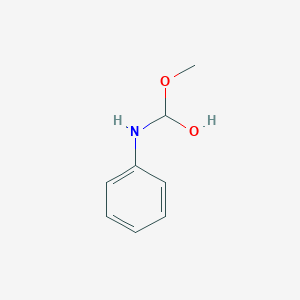
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
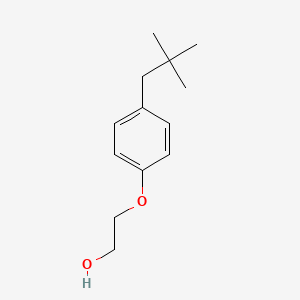

![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
